Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-
Description
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- (hereafter referred to as the target compound) is a thioether-modified propanoic acid derivative. Its structure comprises a propanoic acid backbone with a sulfur atom at the third carbon, linked to a 2-(cyclopentylamino)-1-methyl-2-oxoethyl substituent. This unique combination of a cycloalkylamino group and a thioether moiety distinguishes it from other propanoic acid derivatives.
Properties
CAS No. |
1152599-48-8 |
|---|---|
Molecular Formula |
C11H19NO3S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
3-[1-(cyclopentylamino)-1-oxopropan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO3S/c1-8(16-7-6-10(13)14)11(15)12-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
RYZURULEBXVOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCC1)SCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- involves several steps. One common synthetic route includes the reaction of cyclopentylamine with a suitable acylating agent to form the cyclopentylamino group. This intermediate is then reacted with a thioether precursor under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioether to a thiol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- involves its interaction with specific molecular targets. The cyclopentylamino group can interact with enzyme active sites or receptor binding pockets, while the thioether linkage may facilitate binding through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural Insights: The target compound’s cyclopentylamino-thioether group may enhance binding to hydrophobic pockets in biological targets, analogous to NSAID aryl groups .
- Synthetic Strategies: Esterification or salt formation (e.g., sodium salts) could improve solubility, as demonstrated in quinoline derivatives .
- Environmental Impact : Unlike perfluorinated analogues, the target compound’s lack of fluorine suggests lower environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
